![molecular formula C12H12ClN5O B2970714 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 2094360-04-8](/img/structure/B2970714.png)
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the protein tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the regulation of immune responses. Inhibition of TYK2 has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases.
Mécanisme D'action
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a selective inhibitor of TYK2, which is a key enzyme in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune responses. Inhibition of TYK2 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). This results in a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has been shown to have a potent anti-inflammatory effect in preclinical models of autoimmune and inflammatory diseases. In a mouse model of psoriasis, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced skin inflammation and improved skin pathology. In a rat model of rheumatoid arthritis, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced joint inflammation and bone erosion. In a mouse model of inflammatory bowel disease, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide reduced inflammation and improved gut pathology.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the JAK-STAT signaling pathway. However, the drug has some limitations for lab experiments. It has a short half-life and a low solubility, which makes it difficult to administer in vivo. In addition, the drug has a high clearance rate, which limits its efficacy in long-term studies.
Orientations Futures
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune and inflammatory diseases. However, there are still many unanswered questions about the drug's mechanism of action and its potential side effects. Future research should focus on elucidating the molecular mechanism of TYK2 inhibition by 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide and identifying potential biomarkers for patient selection. In addition, further clinical trials are needed to evaluate the safety and efficacy of the drug in larger patient populations.
Méthodes De Synthèse
The synthesis of 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide involves a multi-step process that starts with the preparation of 6-chloro-3-pyridinecarboxylic acid. This intermediate is then reacted with 6-(dimethylamino)pyrimidin-4-amine to form the desired product. The final compound is obtained as a white solid with a purity of over 99%. The synthesis method has been optimized for large-scale production and is suitable for commercialization.
Applications De Recherche Scientifique
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a promising drug candidate for the treatment of autoimmune and inflammatory diseases. It has been shown to be effective in preclinical models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In a phase 1 clinical trial, 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide was well-tolerated and showed a dose-dependent reduction in the levels of pro-inflammatory cytokines. The drug is currently being evaluated in phase 2 clinical trials for the treatment of psoriasis and ulcerative colitis.
Propriétés
IUPAC Name |
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c1-18(2)11-5-10(15-7-16-11)17-12(19)8-3-4-9(13)14-6-8/h3-7H,1-2H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUIMWJONCURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

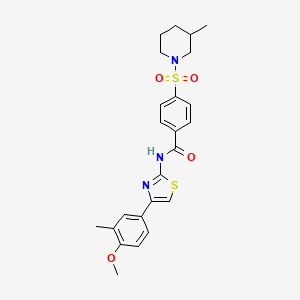
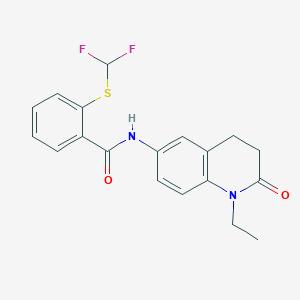
![2-(8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2970635.png)
![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)
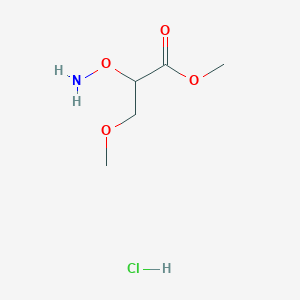
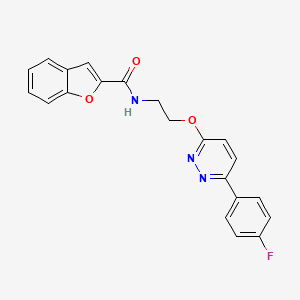
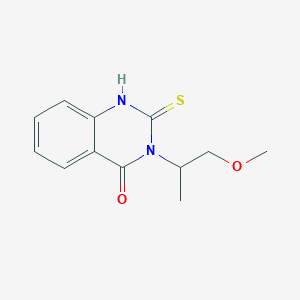
![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)
![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)
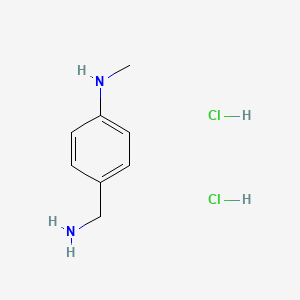
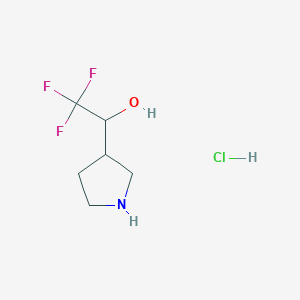
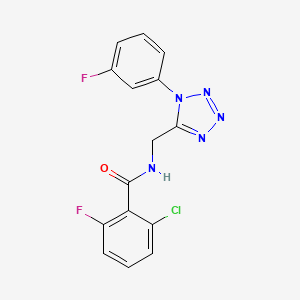
![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)
![N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2970654.png)